Desmethyl Bosentan
Overview
Description
Desmethyl Bosentan is an active metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension .
Synthesis Analysis
Bosentan analogues have been synthesized, and their metabolism and biological activity were evaluated . All synthesized compounds showed improved metabolic stability towards CYP2C9 . The synthesis of Bosentan and its desmethyl metabolite was conducted by reaction crystallization in ethyl acetate at 25 °C .Molecular Structure Analysis
The Desmethyl Bosentan molecule contains a total of 68 bond(s). There are 41 non-H bond(s), 26 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 24 aromatic bond(s), 4 six-membered ring(s), 1 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 2 ether(s) (aromatic), 1 sulfonamide(s) (thio-/dithio-), and 2 Pyrimidine(s) .Chemical Reactions Analysis
Ultraviolet photodissociation and collision-induced dissociation have been used for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry . The versatility of these methods is demonstrated for quantitative analysis in human plasma of Bosentan and its Desmethyl metabolite .Physical And Chemical Properties Analysis
Bosentan is a pyrimidine derivative, containing benzene and sulfonamide group in the structure . The molecule is achiral. The molecular weight is about 551.6 g/mol .Scientific Research Applications
Pharmacokinetic Interaction Profile
Desmethyl bosentan exhibits a similar pharmacokinetic interaction profile as bosentan, potentially contributing to the inducing effects of the parent compound. It notably affects targets such as cytochrome P450 3A4 (CYP3A4), ABCB1 (P-glycoprotein, P-gp), and ABCG2 (breast cancer resistance protein) while inhibiting organic anion transporting polypeptide (OATP) 1B1 and OATP1B3 (Weiss et al., 2015).
Role in Allergic Rhinitis and Pulmonary Arterial Hypertension
Desmethyl bosentan, through its parental compound bosentan, has been studied in allergic rhinitis (AR) and pulmonary arterial hypertension (PAH). In AR, it shows potential in controlling symptoms and reducing allergic inflammation (Tatar et al., 2017). In PAH, bosentan's interaction with sildenafil was explored, noting its effect on plasma concentration and suggesting a relationship with desmethyl bosentan (Paul et al., 2005).
Analytical Methodologies
Advanced methodologies for analyzing bosentan and its metabolites, including desmethyl bosentan, have been developed. This includes a liquid chromatography-tandem mass spectrometry assay for determining these compounds in human dried blood spots, highlighting the importance of desmethyl bosentan in pharmacological studies (Ganz et al., 2012).
Hemodynamic Effects in PAH
The hemodynamic effects of sildenafil, influenced by bosentan treatment in PAH patients, indirectly implicate desmethyl bosentan. This reflects on its potential impact on treatment regimens and patient responses (Hatano et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6S/c1-26(2,3)17-9-11-18(12-10-17)38(34,35)31-22-21(37-20-8-5-4-7-19(20)33)25(36-16-15-32)30-24(29-22)23-27-13-6-14-28-23/h4-14,32-33H,15-16H2,1-3H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLKJGYAWXIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423786 | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Bosentan | |
CAS RN |
253688-61-8 | |
Record name | Ro 47-8634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Bosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYBOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N373R7N42R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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